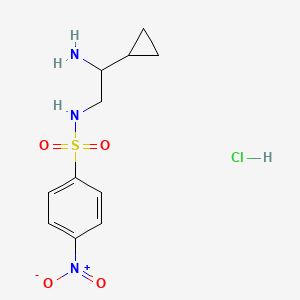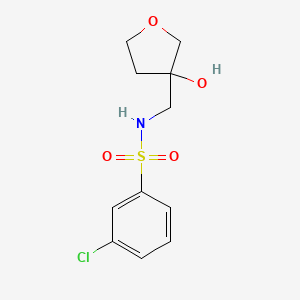
N-(2-amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride, commonly known as ACES, is a chemical compound that is widely used in scientific research. It is a sulfonamide-based buffer that is used to maintain a stable pH in biological experiments. ACES is a zwitterionic buffer that is effective in the pH range of 6.5-8.0. It is commonly used in biochemical and physiological experiments due to its stability and low toxicity.
Mechanism of Action
ACES acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 7.0, which makes it effective in the pH range of 6.5-8.0. ACES is a zwitterionic buffer, which means that it has both positive and negative charges. This property makes it effective in maintaining a stable pH in biological experiments.
Biochemical and Physiological Effects
ACES has low toxicity and is commonly used in biochemical and physiological experiments. It has been shown to have minimal effects on enzyme activity and protein structure. ACES is also effective in stabilizing the activity of pH-sensitive enzymes.
Advantages and Limitations for Lab Experiments
ACES has several advantages for lab experiments. It is a stable buffer that maintains a constant pH over a wide range of temperatures. It has low toxicity and does not interfere with enzyme activity or protein structure. However, ACES has some limitations. It is not effective in acidic or basic pH ranges, and it is not suitable for experiments that require a pH below 6.5 or above 8.0.
Future Directions
There are several future directions for the use of ACES in scientific research. One area of interest is the study of membrane transport and ion channels. ACES has been shown to be effective in the study of pH-sensitive ion channels, and further research could lead to new insights into these important cellular processes. Another area of interest is the use of ACES in drug delivery systems. ACES has been shown to be effective in stabilizing pH-sensitive drugs, and further research could lead to the development of new drug delivery systems. Finally, ACES could be used in the development of biosensors for the detection of pH-sensitive molecules. Overall, the future directions for the use of ACES in scientific research are promising and could lead to new breakthroughs in several areas of study.
Synthesis Methods
The synthesis of ACES involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with 2-amino-2-cyclopropylethanol in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the final product, N-(2-amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride.
Scientific Research Applications
ACES is widely used in scientific research as a buffer in biochemical and physiological experiments. It is commonly used in electrophoresis, protein purification, and enzyme assays. ACES is also used in the study of membrane transport and ion channels. It is an effective buffer for the study of pH-sensitive enzymes and proteins.
properties
IUPAC Name |
N-(2-amino-2-cyclopropylethyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c12-11(8-1-2-8)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16;/h3-6,8,11,13H,1-2,7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMGPEYFWHEUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2535904.png)
![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)


![5-[(4-Methylbenzyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)
![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)
![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)


![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)
